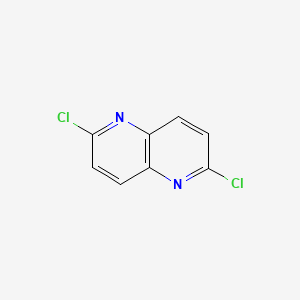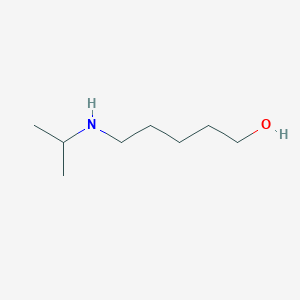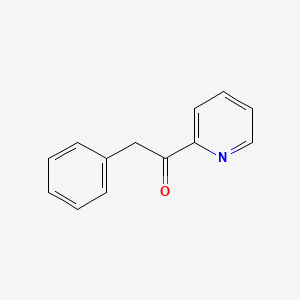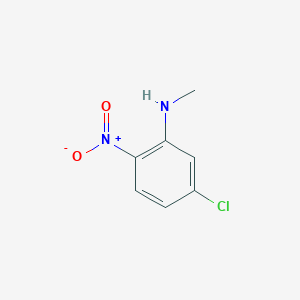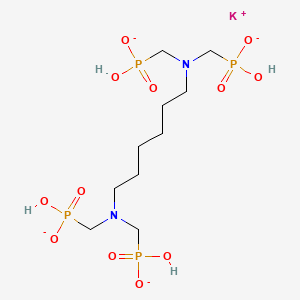
Triisopropylphosphine
Overview
Description
Triisopropylphosphine is a tertiary phosphine with the chemical formula P(CH(CH₃)₂)₃. It is commonly used as a ligand in organometallic chemistry due to its strong basicity and large ligand cone angle of 160 degrees . This compound is a colorless liquid at room temperature and is highly soluble in hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylphosphine can be synthesized through the reaction of phosphorus trichloride with isopropylmagnesium chloride (Grignard reagent) in the presence of a suitable solvent such as diethyl ether. The reaction proceeds as follows:
PCl3+3(CH3)2CHMgCl→P(CH(CH3)2)3+3MgCl2
The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide.
P(CH(CH3)2)3+O2→OP(CH(CH3)2)3
Substitution: It can participate in substitution reactions where it replaces other ligands in metal complexes.
Coordination: As a ligand, it forms coordination complexes with transition metals, enhancing their catalytic properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide for oxidation reactions.
Major Products:
This compound Oxide: Formed through oxidation.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Triisopropylphosphine is widely used in various scientific research fields:
Mechanism of Action
Triisopropylphosphine exerts its effects primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can act as catalysts in various chemical reactions. The large cone angle of this compound allows for effective steric hindrance, which can influence the selectivity and activity of the catalytic processes .
Comparison with Similar Compounds
Tricyclohexylphosphine: Similar in function but differs in physical state (solid at room temperature) and solubility properties.
Triphenylphosphine: Another commonly used phosphine ligand with different steric and electronic properties.
Uniqueness: Triisopropylphosphine is unique due to its high basicity and large cone angle, making it one of the most basic alkyl phosphines. Its liquid state at room temperature and high solubility in hydrocarbons also distinguish it from other similar compounds .
Properties
IUPAC Name |
tri(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNTWNVBGLNYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215074 | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-36-4 | |
| Record name | Triisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisopropylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE86CLL2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triisopropylphosphine?
A1: this compound has a molecular formula of C9H21P and a molecular weight of 156.25 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, IR and NMR (1H and 31P) spectroscopy have been employed to identify and confirm the structure and purity of the compound. [, ]
Q3: Is this compound air-stable?
A3: this compound is air-sensitive and can undergo oxidation. It should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation. [, ]
Q4: How is this compound used in catalysis?
A4: this compound acts as a strong, bulky, and electron-rich ligand in transition metal complexes, playing a crucial role in various catalytic reactions. It coordinates to the metal center, influencing its reactivity and selectivity. [, , , ]
Q5: What types of reactions are catalyzed by this compound-containing complexes?
A5: this compound-containing complexes catalyze a wide range of reactions, including:
- Hydrogenation: Iridium complexes with this compound have shown remarkable activity in the hydrogenation of alkynes, alkenes, imines, and C=N bonds. [, , , ]
- Hydroamination: These complexes have been utilized in the hydroamination of olefins and alkynes, facilitating the formation of new C-N bonds. []
- Carbonylation: Notably, an iridium-based process for methanol carbonylation utilizes this compound as a ligand in the catalyst. []
- Coupling Reactions: this compound-containing complexes catalyze diverse coupling reactions, including the dimerization and cyclotrimerization of alkynes and the formation of vinyl ethers. []
- Cycloadditions: These complexes are also employed in [2+2+2] and [2+2+1] cycloaddition reactions, leading to the formation of cyclic compounds. []
- Alkane Dehydrogenation: Pincer-type iridium complexes with this compound exhibit catalytic activity in alkane dehydrogenation reactions. [, ]
- Silicon Compound Transformations: this compound-containing complexes mediate transformations of organosilicon compounds, such as hydrosilylation and dehydrogenative silylation. []
Q6: How does the steric bulk of this compound impact its catalytic activity?
A6: The steric bulk of this compound plays a significant role in its catalytic activity. It can influence:
- Selectivity: The bulky nature of this compound can lead to the preferential formation of specific isomers or products by hindering certain reaction pathways. [, , ]
- Stability: The steric bulk can enhance the stability of the catalyst by preventing unwanted side reactions or decomposition pathways. []
- Reactivity: While hindering some reactions, it can also promote others by forcing specific orientations of reactants or intermediates. []
Q7: Can you elaborate on the role of this compound in asymmetric catalysis?
A7: While this compound itself is not chiral, it can be used in conjunction with chiral ligands or metal precursors to form chiral catalysts. These catalysts can facilitate enantioselective transformations, producing chiral products with high enantiomeric excess. [, , ]
Q8: Have computational methods been used to study this compound and its complexes?
A8: Yes, computational chemistry techniques, including DFT (Density Functional Theory) calculations, have been employed to study:
- Reaction Mechanisms: DFT calculations help elucidate the reaction mechanisms of catalytic processes involving this compound-containing complexes. [, , ]
- Structure and Bonding: These methods provide valuable insights into the structure, bonding, and electronic properties of this compound complexes. [, , ]
- Rational Design: Computational studies guide the rational design of new catalysts with improved activity, selectivity, or stability. [, ]
Q9: How do modifications to the this compound structure affect its properties?
A9: Modifications to the this compound structure, such as changing the alkyl groups or introducing substituents on the phosphorus atom, can significantly impact its:
- Steric Properties: Larger alkyl groups increase the steric bulk, affecting both the stability and selectivity of the resulting complexes. [, , ]
- Electronic Properties: Electron-donating or -withdrawing substituents can modify the electron density at the phosphorus atom, influencing its binding affinity to metals and the overall catalytic activity. [, , ]
- Solubility: Structural modifications can be used to tune the solubility of the phosphine in various solvents, which is essential for its applications in catalysis. [, ]
Q10: How is the stability of this compound-containing complexes addressed in research?
A10: Researchers employ various strategies to improve the stability of this compound-containing complexes, including:
- Ligand Design: Utilizing bulky and electron-rich phosphines like this compound enhances the stability of the metal complexes. [, ]
- Reaction Conditions: Optimizing reaction conditions, such as solvent, temperature, and pressure, can significantly affect catalyst stability and prevent decomposition. []
- Storage: Storing this compound and its complexes under an inert atmosphere is crucial to prevent oxidation and degradation. []
Q11: What are the safety considerations and environmental impacts associated with this compound?
A11: this compound is an air-sensitive and potentially flammable liquid. It should be handled with care under a well-ventilated fume hood, using appropriate personal protective equipment. Information regarding its toxicity and environmental fate might be limited, and proper waste disposal methods should be followed according to local regulations. [, ]
Q12: What analytical techniques are employed to characterize and quantify this compound?
A12: Common analytical techniques used to characterize and quantify this compound and its complexes include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are invaluable tools for structural elucidation, purity analysis, and monitoring reaction progress. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of this compound in metal complexes. [, ]
- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed structural information about this compound complexes in the solid state. [, , , ]
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be employed to analyze reaction mixtures and quantify the starting materials, products, and byproducts. [, ]
Q13: What resources are available for researchers working with this compound?
A13: Researchers can access various resources, including:
Q14: Are there any cross-disciplinary applications for this compound?
A14: While primarily used in organometallic chemistry and catalysis, the unique properties of this compound and its complexes might find applications in other fields, such as:
- Materials Science: The development of new catalysts based on this compound-containing complexes could lead to advances in materials synthesis, such as polymers and nanomaterials. [, ]
Q15: What are some key historical milestones in this compound research?
A15: Research on this compound has witnessed significant advancements over the years, including:
- Development of Catalytic Applications: The discovery of its ability to act as a ligand in transition metal complexes, particularly in hydrogenation reactions, marked a turning point. [, , ]
- Exploration of Diverse Catalytic Processes: Subsequent research expanded its use in various catalytic reactions, including hydroamination, carbonylation, and coupling reactions. [, , ]
- Advancements in Ligand Design and Catalyst Optimization: Ongoing research focuses on fine-tuning the steric and electronic properties of this compound and its derivatives to develop more efficient and selective catalysts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)
